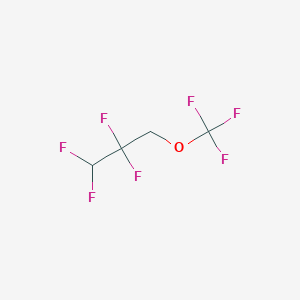
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of aniline with fluorinated alkyl halides under specific conditions. The reaction may require a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. Purification methods, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are often used in drug design and development. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds. This compound may be investigated for its potential use in developing new therapeutic agents.
Industry
In industry, this compound is used in the production of specialty chemicals, coatings, and polymers. Its chemical resistance and thermal stability make it suitable for applications in harsh environments.
Mecanismo De Acción
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline depends on its specific application. In drug design, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated anilines and alkylated anilines. Examples include:
- 4-(Trifluoromethoxy)aniline
- 4-(Pentafluoroethoxy)aniline
- N-(2,2,2-Trifluoroethyl)aniline
Uniqueness
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific combination of fluorinated alkyl groups. This combination imparts distinct properties, such as enhanced chemical resistance and thermal stability, making it valuable for specialized applications.
Propiedades
Número CAS |
1365808-10-1 |
|---|---|
Fórmula molecular |
C12H9F10NO |
Peso molecular |
373.19 g/mol |
Nombre IUPAC |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C12H9F10NO/c13-9(14,11(18,19)12(20,21)22)6-24-8-3-1-7(2-4-8)23-5-10(15,16)17/h1-4,23H,5-6H2 |
Clave InChI |
BWTARMCOEVTMIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCC(F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




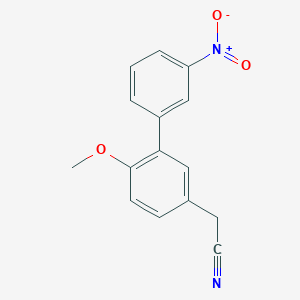
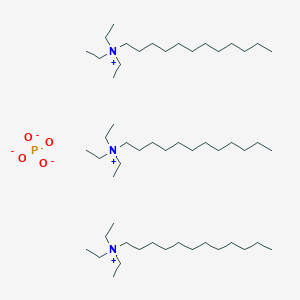



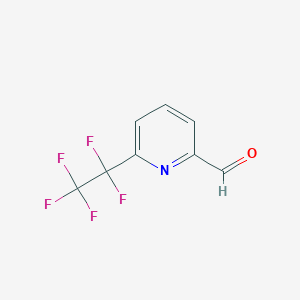
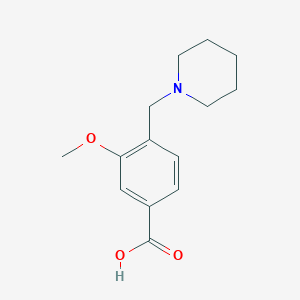
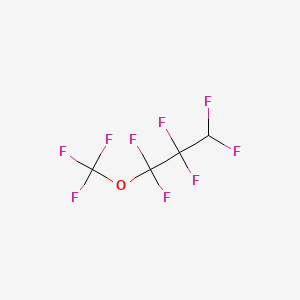

![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
